molecular formula C10H16 B1216257 Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- CAS No. 514-14-7

Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-

Cat. No.: B1216257
CAS No.: 514-14-7
M. Wt: 136.23 g/mol
InChI Key: QWEFTWKQGYFNTF-UHFFFAOYSA-N
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Description

. It is a derivative of norbornene, characterized by its three methyl groups attached to the bicyclic structure. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between isoprene and 2,3-dimethyl-1,3-butadiene, followed by catalytic hydrogenation . The reaction conditions typically include elevated temperatures and the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction is carefully controlled to optimize the conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

    Oxidation: Ketones, alcohols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,7,7-trimethylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h6,8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEFTWKQGYFNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CCC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340444
Record name Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-14-7
Record name Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Reactant of Route 2
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Reactant of Route 3
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Reactant of Route 4
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Reactant of Route 5
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Reactant of Route 6
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-

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